Fendiline - 13042-18-7

Fendiline

Catalog Number: EVT-429649
CAS Number: 13042-18-7
Molecular Formula: C23H25N
Molecular Weight: 315.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3,3-diphenyl-N-(1-phenylethyl)-1-propanamine is a diarylmethane.
Fendiline is a coronary vasodilator which inhibits calcium function in muscle cells in excitation-contraction coupling. It has been proposed as an antiarrhythmic and antianginal agent. Fendiline is non-selective.
Coronary vasodilator; inhibits calcium function in muscle cells in excitation-contraction coupling; proposed as antiarrhythmic and antianginal agents.
Synthesis Analysis

The synthesis of fendiline has been approached through several methods, each with varying degrees of complexity and yield:

  1. Direct Synthesis from 3,3-Diphenylpropanoic Acid:
    • Starting with 3,3-diphenylpropanoic acid, this method involves the formation of an amide followed by reduction to the target amine using lithium aluminum hydride. This two-step process yields approximately 11% of fendiline .
  2. Two-Step Synthesis via Acid Chloride:
    • This method utilizes acid chloride derived from 3,3-diphenylpropanoic acid and reacts it with an amine in the presence of triethylamine. The total yield from this process can reach up to 75% .
  3. Catalytic Reductive Methylation:
    • In this approach, an amide formed from 3,3-diphenylpropan-1-amine and benzoic acid undergoes catalytic reductive methylation to produce fendiline .

These methods highlight a need for more efficient and less resource-intensive synthesis routes due to the challenges associated with moisture sensitivity and the requirement for inert atmospheres in some reactions.

Molecular Structure Analysis

Fendiline's molecular structure can be characterized as follows:

  • Chemical Formula: C20_{20}H26_{26}N
  • Molecular Weight: Approximately 294.43 g/mol
  • Structural Features:
    • The compound consists of a propanamine backbone with two phenyl groups attached to the central carbon.
    • The presence of a secondary amine (the nitrogen atom) contributes to its pharmacological activity.

The molecular geometry suggests that fendiline can adopt conformations that facilitate its interaction with biological targets, particularly calcium channels .

Chemical Reactions Analysis

Fendiline participates in several notable chemical reactions:

  1. Calcium Channel Blockade:
    • As a calcium channel blocker, fendiline inhibits the influx of calcium ions through L-type calcium channels, which is essential for muscle contraction and neurotransmitter release.
  2. Inhibition of K-Ras Localization:
    • Fendiline has been identified as an inhibitor of K-Ras plasma membrane localization. It disrupts the nanoclustering of K-Ras proteins, leading to their redistribution away from the plasma membrane to other cellular compartments like the endoplasmic reticulum and Golgi apparatus .

These reactions underline fendiline's potential applications not only in cardiovascular therapy but also in oncology.

Mechanism of Action

Fendiline's mechanism of action primarily involves its role as a calcium channel blocker. By inhibiting L-type calcium channels:

  • It reduces intracellular calcium levels, leading to vasodilation and decreased myocardial oxygen demand.
  • Additionally, its unique ability to inhibit K-Ras localization suggests a novel mechanism where it interferes with oncogenic signaling pathways without affecting other Ras isoforms .

This dual action positions fendiline as a compound of interest in both cardiovascular and cancer research.

Physical and Chemical Properties Analysis

Fendiline exhibits several key physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: The melting point is reported around 70-72°C.
  • Stability: Fendiline is stable under standard laboratory conditions but may require protection from moisture due to the sensitivity of some synthetic intermediates used in its production .

These properties are crucial for its formulation into pharmaceutical preparations.

Applications

Fendiline has diverse applications across various fields:

  1. Pharmaceutical Applications:
    • Primarily used for treating angina pectoris and hypertension due to its vasodilatory effects.
    • Investigated for its potential in treating conditions related to K-Ras mutations in cancer therapy.
  2. Research Applications:
    • Used as a tool compound in studies aimed at understanding calcium signaling pathways and Ras protein dynamics.
    • Its derivatives are being explored for enhanced efficacy against specific cancer types .
Introduction to Fendiline: Historical and Pharmacological Context

Discovery and Development of Fendiline as a Calcium Antagonist

Fendiline hydrochloride, first synthesized and patented in the 1960s, emerged during intensive pharmacological exploration of coronary vasodilators. Early studies characterized it as a non-selective calcium antagonist capable of modulating excitation-contraction coupling in muscle cells. Its initial therapeutic classification positioned it alongside prototypical calcium channel blockers like verapamil, with shared antianginal and antiarrhythmic properties [4] [8]. Mechanistic investigations in the 1980s-1990s elucidated its primary action on voltage-gated L-type calcium channels (LTCCs). Whole-cell patch-clamp studies in guinea pig ventricular myocytes demonstrated fendiline's concentration-dependent inhibition of calcium current (I~Ca~), with a half-maximal inhibitory concentration (IC~50~) of 17.0 ± 2.43 µM. This inhibition manifested rapidly (onset <3 seconds) and altered channel gating by reducing overall calcium conductance and shifting the conductance-voltage curve leftward, indicative of altered voltage sensitivity [6].

Clinical validation of its anti-ischaemic efficacy came through a 6-week, randomized, double-blind trial versus diltiazem in 79 patients with stable angina pectoris. Fendiline (75 mg twice daily) significantly reduced ST-segment depression at maximum comparable exercise load (71 watts), demonstrating equivalent anti-ischaemic efficacy to diltiazem (90 mg twice daily). Both agents comparably reduced angina attack frequency and nitroglycerin consumption. Notably, while diltiazem significantly lowered blood pressure and heart rate, fendiline induced only a slight blood pressure decrease, suggesting nuanced differences in cardiovascular profiles despite shared calcium antagonist properties [3].

Fendiline's historical significance extends beyond direct clinical application. In the late 1980s and early 1990s, pharmacologist Edward F. Nemeth utilized fendiline and prenylamine as pivotal tool compounds. Their stereoselective action on parathyroid cells provided critical evidence for a receptor-dependent mechanism (later identified as the extracellular Calcium-Sensing Receptor, CaR). Screening fendiline analogues ultimately led to the identification of the first calcimimetic, NPS R-568, and subsequently, the clinically approved drug cinacalcet. This repurposing of fendiline's chemical scaffold exemplifies its role in foundational drug discovery [1].

Table 1: Key Events in Fendiline's Discovery and Early Development

Time PeriodKey EventSignificanceSource/Evidence
1960sInitial Synthesis & PatentingIdentification as a coronary vasodilatorPatent Literature
1980s-1990sMechanistic Elucidation (LTCC Blockade)Defined primary molecular target (L-type Ca²⁺ channels)Patch-clamp studies [6]
1991Randomized Clinical Trial vs. DiltiazemDemonstrated antianginal/anti-ischaemic efficacyDouble-blind clinical trial [3]
Early 1990sTool Compound for CaR DiscoveryEnabled identification of calcimimeticsStructure-activity studies [1]

Structural Classification: Diphenylalkylamine Derivatives

Fendiline ((3,3-diphenylpropyl)(1-phenylethyl)amine) belongs to the diphenylalkylamine subclass within the broader phenylalkylamine family. Its core structure features a diphenylmethane moiety (a methane group with two phenyl substituents) linked to a phenethylamine backbone via a propylamine chain. This distinguishes it structurally and pharmacologically from other major calcium antagonist classes: the dihydropyridines (e.g., nifedipine) and benzothiazepines (e.g., diltiazem) [4] [8]. Key structural characteristics defining fendiline include:

  • Diphenylmethyl Group: The -CH(C~6~H~5~)~2~ group attached to the propyl chain is a hallmark feature. This bulky hydrophobic domain is critical for membrane interaction and potentially influences its calmodulin antagonism and later-discovered effects on lipid metabolism (e.g., phosphatidylserine modulation) [5] [9].
  • Chiral Center: Fendiline possesses a stereogenic carbon atom within the phenylethylamine moiety, resulting in (R)- and (S)-enantiomers. Crucially, stereochemistry influences biological activity. Studies using isolated mesenteric and coronary arteries demonstrated that the (R)-fendiline isomer exhibits significantly greater vasodilatory potency than the (S)-isomer. This stereoselectivity hinted at specific binding interactions, later corroborated by its role in identifying the stereoselective CaR [5] [1].
  • Tertiary Amine Functionality: The terminal nitrogen, substituted with methyl and phenethyl groups, contributes to its basicity and influences its cellular distribution and interaction with intracellular targets like calmodulin [6] [8].

Table 2: Structural and Pharmacological Comparison of Phenylalkylamine Calcium Antagonists

FeatureFendilineVerapamil (Prototype)
Core StructureDiphenylalkylaminePhenylalkylamine
Specific Backbone(3,3-Diphenylpropyl)(1-phenylethyl)amine3-([2-(3,4-Dimethoxyphenyl)ethyl]methylamino}propyl 3,4-dimethoxy-α-isopropylphenylacetate
Key Structural MoietiesBulky diphenylmethyl group; Chiral phenethyl groupDimethoxyphenyl groups; Tertiary amine; Ester linkage
Primary Target (LTCC)Non-selective blocker (IC~50~ ~17 µM cardiac) [6]State-dependent (open/inactivated) blocker
Calmodulin AntagonismSignificant activity [6] [10]Moderate activity
Reported Additional Targets5-HT~2B~ receptor [8]; Acid Sphingomyelinase (ASM) [9]; CaR (tool) [1]Primarily LTCC

Fendiline's mechanism extends beyond simple LTCC pore blockade. It acts as a calmodulin antagonist, binding to this key calcium signaling protein and interfering with calcium/calmodulin-dependent processes. This dual activity (LTCC block + calmodulin inhibition) contributes to its broader cellular effects compared to more selective LTCC blockers like dihydropyridines [6] [10]. Furthermore, its chemical versatility enabled synthetic modifications. For instance, introduction of a 2'-hydroxy group yielded analogues with significantly enhanced vasodilatory potency in isolated arteries, demonstrating the potential for structure-based optimization within this chemical class [5].

Evolution from Anti-Anginal Agent to Multifunctional Therapeutic Candidate

While initially developed and clinically tested for angina pectoris, fendiline's clinical use in cardiology declined, largely superseded by agents with more favorable pharmacokinetic or hemodynamic profiles. However, research uncovered unexpected biological activities, driving its investigation for diverse conditions:

  • Oncology (Pancreatic Ductal Adenocarcinoma - PDAC): Fendiline exhibits significant anti-tumor activity, particularly against K-Ras mutant PDAC cells. It disrupts oncogenic signaling pathways (Ras/MAPK, PI3K/Akt), downregulates survival and stemness-associated proteins (c-Myc, CD44), and inhibits hallmark cancer phenotypes: proliferation, migration, invasion, anchorage-independent growth, and self-renewal. Critically, fendiline synergizes with standard chemotherapeutics (gemcitabine) and targeted agents (tivantinib - c-Met inhibitor; visudyne - YAP1 inhibitor). This synergy enhances cytotoxicity and overcomes therapeutic resistance, positioning fendiline as a potential chemosensitizer in PDAC, a malignancy with notoriously limited treatment options [2] [10].

  • Infectious Disease (Ebola Virus - EBOV): Fendiline inhibits acid sphingomyelinase (ASM), reducing cellular phosphatidylserine (PS) levels in the plasma membrane inner leaflet. Since PS is critical for the assembly and budding of Ebola Virus Matrix Protein VP40 Virus-Like Particles (VLPs), fendiline significantly reduces VLP production, a key step in the viral life cycle. Computational modeling suggests fendiline's efficacy is concentration- and timing-dependent, potentially enhanced when VP40 expression is high or combined with budding-step inhibitors. This positions fendiline as a host-targeted antiviral candidate against EBOV [9].

  • Neurological Disorders: Phenotypic screening in rat primary cortical neurons identified fendiline as a potent blocker of neuronal LTCCs (IC~50~ = 820 nM). Given the role of aberrant LTCC activity (Ca~v~1.2, Ca~v~1.3) in neuropsychiatric (bipolar disorder, depression) and neurodegenerative (Parkinson's) conditions, this finding suggests potential for repurposing. The discovery within a neuro-native environment (primary neurons) hints at potential neuro-selectivity or novel interaction mechanisms conferred by neuronal channel complexes [10].

Table 3: Mechanisms and Therapeutic Potential of Fendiline Beyond Angina

Therapeutic AreaKey Molecular/Cellular MechanismObserved EffectsSupporting Evidence
Oncology (PDAC)Disruption of Ras-dependent signaling; Inhibition of Akt/ERK activation; Downregulation of c-Myc/CD44Reduced proliferation, migration, invasion, anchorage-independent growth, self-renewal; Synergy with gemcitabine, tivantinib, visudyne [2]In vitro studies in Panc1, MiaPaCa2, CD18/HPAF cells; Biochemical signaling analysis [2]
Antiviral (Ebola)Inhibition of Acid Sphingomyelinase (ASM) → Reduction in plasma membrane PhosphatidylSerine (PS)Impairment of VP40 dimer membrane association/oligomerization; Reduction in VLP assembly and budding [9]In vitro VLP production assays; Computational modeling of VP40 assembly dynamics [9]
Neurology (LTCC Modulation)Blockade of Neuronal L-Type Calcium Channels (Ca~v~1.2, Ca~v~1.3)Reduction in Bay K8644-evoked calcium influx in cortical neurons [10]Phenotypic screening in rat primary cortical cultures; Patch clamp confirmation (IC~50~ 820 nM) [10]

This evolution underscores a paradigm shift: fendiline is no longer viewed merely as a calcium channel blocker but as a multifunctional modulator of cellular signaling (Ras, Akt), lipid metabolism (PS), and protein interactions (CaR, calmodulin). Its repurposing leverages these pleiotropic effects against pathophysiological processes in cancer, viral infection, and neurological disorders, breathing new life into this historical molecule [2] [9] [10].

Properties

CAS Number

13042-18-7

Product Name

Fendiline

IUPAC Name

3,3-diphenyl-N-(1-phenylethyl)propan-1-amine

Molecular Formula

C23H25N

Molecular Weight

315.5 g/mol

InChI

InChI=1S/C23H25N/c1-19(20-11-5-2-6-12-20)24-18-17-23(21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19,23-24H,17-18H2,1H3

InChI Key

NMKSAYKQLCHXDK-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

Fendilin
Fendiline
Fendiline Hydrochloride
Hydrochloride, Fendiline
Sensit
Senzit

Canonical SMILES

CC(C1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.